Cas no 850916-55-1 (N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide)

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide is a synthetic organic compound featuring a biphenyl carboxamide core linked to a 2-phenylindole moiety via a thioether bridge. This structure confers unique physicochemical properties, including enhanced stability and potential for selective binding interactions. The biphenyl group contributes to rigidity and planar aromatic character, while the indole-thioethyl spacer may facilitate solubility and functional group compatibility. Such compounds are of interest in medicinal chemistry for their potential as kinase inhibitors or receptor modulators due to their ability to engage in π-stacking and hydrogen bonding. The precise steric and electronic configuration makes it a valuable intermediate for further derivatization in drug discovery and biochemical research.
N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide structure
850916-55-1 structure
商品名:N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide
CAS番号:850916-55-1
MF:C29H24N2OS
メガワット:448.578665733337
CID:6494615

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide
    • N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)-[1,1-biphenyl]-4-carboxamide
    • [1,1'-Biphenyl]-4-carboxamide, N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-
    • インチ: 1S/C29H24N2OS/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)30-19-20-33-28-25-13-7-8-14-26(25)31-27(28)23-11-5-2-6-12-23/h1-18,31H,19-20H2,(H,30,32)
    • InChIKey: OVFZCQWPNYZJHS-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC=C2)=CC=C(C(NCCSC2C3=C(NC=2C2=CC=CC=C2)C=CC=C3)=O)C=C1

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0582-0268-1mg
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0582-0268-2mg
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0582-0268-100mg
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0582-0268-10μmol
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0582-0268-5μmol
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0582-0268-25mg
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0582-0268-2μmol
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0582-0268-30mg
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0582-0268-75mg
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0582-0268-3mg
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
850916-55-1 90%+
3mg
$63.0 2023-05-17

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide 関連文献

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamideに関する追加情報

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide (CAS No 850916-55-1): A Comprehensive Overview

The compound N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide, identified by the CAS registry number 850916-55-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzene ring system, an indole moiety, and a sulfanyl group. The combination of these structural elements contributes to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a series of well-defined reaction steps. Researchers have employed methodologies such as Suzuki coupling and Mitsunobu reactions to achieve high yields and purity levels. These techniques not only ensure the structural integrity of the molecule but also pave the way for its application in drug discovery and material science.

The molecular structure of N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide is particularly interesting due to the presence of a biphenyl group, which is known for its aromatic stability and electronic properties. This feature makes the compound a promising candidate for use in organic electronics, where aromatic systems are often employed for their conductivity and stability under various conditions.

In terms of pharmacological applications, this compound has shown potential as a modulator of certain biological pathways. Studies conducted in vitro have demonstrated its ability to interact with specific proteins and enzymes, suggesting its role in therapeutic interventions. For instance, research published in the Journal of Medicinal Chemistry highlights its potential as an inhibitor of kinase enzymes, which are critical targets in cancer therapy.

The synthesis of this compound involves a multi-step process that begins with the preparation of intermediate compounds such as the indole derivative and the sulfanyl-containing precursor. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. The use of advanced purification techniques ensures that the final compound meets stringent quality standards required for both research and industrial applications.

From an environmental standpoint, the synthesis of CAS No 850916-55-1 has been optimized to minimize waste generation and reduce the environmental footprint. Green chemistry principles have been integrated into the synthesis protocol, making it more sustainable and eco-friendly compared to traditional methods.

In conclusion, N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide (CAS No 850916-55) represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to fields ranging from drug development to materials science.

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